(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(3-bromo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-[(3-BROMO-4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic molecule that features a combination of indole, piperidine, and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-[(3-BROMO-4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Piperidine Group: The piperidine group is introduced via nucleophilic substitution reactions, where a benzyl chloride reacts with piperidine.
Bromination and Methylation: The aromatic ring is brominated using bromine in the presence of a catalyst, followed by methylation using methyl iodide.
Coupling Reactions: The final step involves coupling the brominated and methylated aromatic ring with the indole core through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-[(3-BROMO-4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE: undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-[(3-BROMO-4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-[(3-BROMO-4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the piperidine and benzyl groups but lacks the indole core.
1-Benzyl-4-piperidone: Contains the piperidine and benzyl groups but differs in the functional groups attached to the piperidine ring.
Uniqueness
(3Z)-1-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-3-[(3-BROMO-4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE: is unique due to its combination of indole, piperidine, and benzyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C28H28BrN3O |
---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
1-[(4-benzylpiperidin-1-yl)methyl]-3-(3-bromo-4-methylphenyl)iminoindol-2-one |
InChI |
InChI=1S/C28H28BrN3O/c1-20-11-12-23(18-25(20)29)30-27-24-9-5-6-10-26(24)32(28(27)33)19-31-15-13-22(14-16-31)17-21-7-3-2-4-8-21/h2-12,18,22H,13-17,19H2,1H3 |
InChI Key |
CUVAMYGNWSQCQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCC(CC4)CC5=CC=CC=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.